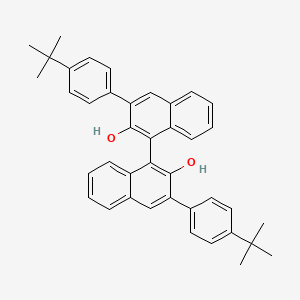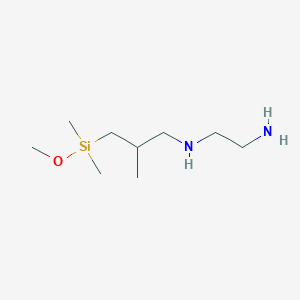
(R)-3,3'-Bis(4-tert-butylphenyl)-1,1'-bi-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3,3’-Bis(4-tert-butylphenyl)-1,1’-bi-2-naphthol is a chiral compound that has garnered significant interest in the fields of organic chemistry and material science. This compound is known for its unique structural properties, which make it a valuable component in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Bis(4-tert-butylphenyl)-1,1’-bi-2-naphthol typically involves the coupling of 4-tert-butylphenyl groups with 1,1’-bi-2-naphthol. One common method is the use of a palladium-catalyzed cross-coupling reaction, which provides high yields and selectivity. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene .
Industrial Production Methods
In industrial settings, the production of ®-3,3’-Bis(4-tert-butylphenyl)-1,1’-bi-2-naphthol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
®-3,3’-Bis(4-tert-butylphenyl)-1,1’-bi-2-naphthol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The phenolic groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-3,3’-Bis(4-tert-butylphenyl)-1,1’-bi-2-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: This compound is employed in the study of enzyme mechanisms and as a probe for investigating protein-ligand interactions.
Industry: It is used in the production of high-performance polymers and as a stabilizer in various materials
Mechanism of Action
The mechanism by which ®-3,3’-Bis(4-tert-butylphenyl)-1,1’-bi-2-naphthol exerts its effects involves its ability to act as a chiral catalyst. It interacts with substrates through hydrogen bonding and π-π interactions, facilitating the formation of enantiomerically enriched products. The molecular targets include various enzymes and receptors, which it binds to selectively due to its chiral nature .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: This compound shares the tert-butylphenyl group but lacks the chiral naphthol structure.
Bisphenol A: Similar in having phenolic groups but differs significantly in its overall structure and applications
Uniqueness
®-3,3’-Bis(4-tert-butylphenyl)-1,1’-bi-2-naphthol is unique due to its chiral nature and the presence of both naphthol and tert-butylphenyl groups. This combination allows it to function effectively as a chiral ligand and catalyst in various chemical reactions, making it highly valuable in asymmetric synthesis and other specialized applications .
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-1-[3-(4-tert-butylphenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H38O2/c1-39(2,3)29-19-15-25(16-20-29)33-23-27-11-7-9-13-31(27)35(37(33)41)36-32-14-10-8-12-28(32)24-34(38(36)42)26-17-21-30(22-18-26)40(4,5)6/h7-24,41-42H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHNRWUMZXBXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic acid](/img/structure/B3123569.png)
![2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;trihydrochloride](/img/structure/B3123575.png)








